Lubiprostone-d7

Description

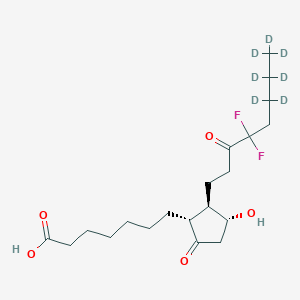

Structure

3D Structure

Properties

Molecular Formula |

C20H32F2O5 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1/i1D3,2D2,3D2 |

InChI Key |

DBVFKLAGQHYVGQ-QHZIEZROSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |

Canonical SMILES |

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Lubiprostone-d7: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone-d7 is the deuterated analog of Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1.[1] It is utilized in the management of chronic idiopathic constipation, irritable bowel syndrome with constipation (IBS-C), and opioid-induced constipation.[2] The strategic incorporation of seven deuterium atoms into the Lubiprostone molecule renders it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.[3] This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound, along with its mechanism of action.

Chemical Properties and Structure

This compound is a white to off-white powder or a thick yellow oil, soluble in ethanol and ether, and practically insoluble in hexane and water.[1][4] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-((1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid | |

| Synonyms | (11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; RU 0211-d7 | |

| CAS Number | 1217675-13-2 | |

| Molecular Formula | C₂₀H₂₅D₇F₂O₅ | |

| Molecular Weight | 397.51 g/mol |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white powder or thick yellow oil | |

| Solubility | Soluble in ethanol and ether; practically insoluble in hexane and water. | |

| Storage | 2-8°C in a refrigerator, in a tightly closed vial. |

The structure of this compound is characterized by a bicyclic core with two fluorine atoms and a ketone group on one of the side chains. The seven deuterium atoms are located on the terminal end of the octyl side chain, specifically at the 6, 6, 7, 7, 8, 8, and 8 positions. This isotopic labeling provides a distinct mass difference from the non-deuterated Lubiprostone, which is crucial for its use as an internal standard in mass spectrometry-based assays.

Mechanism of Action

Lubiprostone, and by extension this compound, exerts its therapeutic effect by acting as a selective activator of type-2 chloride channels (ClC-2) located on the apical membrane of gastrointestinal epithelial cells. This activation is independent of protein kinase A.

The activation of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen. To maintain electrical neutrality, sodium ions follow the chloride ions into the lumen via a paracellular pathway. This increase in luminal sodium chloride creates an osmotic gradient, drawing water into the intestines. The resulting increase in intestinal fluid secretion softens the stool, increases intestinal motility, and facilitates the passage of stool, thereby alleviating the symptoms of constipation.

Experimental Protocols

While specific, detailed protocols for the synthesis and purification of this compound are proprietary and not extensively published, the general principles of deuterated drug synthesis and purification of prostaglandins can be applied.

General Synthesis Approach for Deuterated Prostaglandins

The synthesis of deuterated prostaglandins like this compound typically involves the introduction of deuterium atoms at a late stage of the synthesis to a non-deuterated precursor. This can be achieved using a deuterated reagent to introduce the isotopically labeled side chain. The synthesis of prostaglandins is a complex, multi-step process often involving the use of protecting groups and stereocontrolled reactions to build the intricate cyclic core and side chains.

Purification of Isotopically Labeled Pharmaceuticals

Purification of the final deuterated compound is critical to ensure high isotopic and chemical purity. Common purification techniques for prostaglandins and their analogs include:

-

Silica Gel Column Chromatography: This is a standard method for purifying organic compounds. For Lubiprostone, a mobile phase system of n-hexane and ethanol has been described.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to achieve high purity. For Lubiprostone, both normal-phase and reversed-phase HPLC methods have been developed.

-

Crystallization: If the compound is a solid, crystallization can be an effective final purification step.

Analytical Methodologies

Due to its use as an internal standard, robust analytical methods for the quantification of this compound are essential.

A validated reversed-phase HPLC method for the determination of Lubiprostone can be adapted for this compound. A typical setup is described in the table below.

Table 3: Example of HPLC Method Parameters for Lubiprostone Analysis

| Parameter | Description | Reference |

| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size | |

| Mobile Phase | Methanol and 0.02M Phosphate Buffer (pH 3.8) (70:30 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 245 nm | |

| Injection Volume | 10 µL | |

| Column Temperature | Ambient |

LC-MS/MS is the primary technique for which this compound is used as an internal standard in the quantification of Lubiprostone and its metabolites in biological matrices. The use of an isotopically labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Table 4: General LC-MS/MS Parameters for Prostaglandin Analysis

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic compounds like prostaglandins. | |

| Scan Type | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. | |

| Internal Standard | This compound is added to samples and calibration standards at a known concentration. |

The specific MRM transitions for Lubiprostone and this compound would need to be optimized on the specific mass spectrometer being used. The fragmentation patterns of prostaglandins often involve neutral losses of water and CO₂.

Conclusion

This compound is an essential tool for the accurate quantification of Lubiprostone in biological samples, which is critical for drug development and clinical research. Its chemical properties are well-defined, and its mechanism of action is understood to be identical to that of the non-deuterated parent compound. While detailed, publicly available experimental protocols for its synthesis are scarce, the principles of deuterated synthesis and prostaglandin purification provide a solid framework for its preparation. The analytical methodologies, particularly LC-MS/MS, are well-established for the use of deuterated internal standards, ensuring reliable and accurate results in pharmacokinetic and metabolic studies.

References

Technical Guide: The Core Mechanism of Action of Lubiprostone

A Note on Lubiprostone-d7: This technical guide focuses on the mechanism of action of Lubiprostone, the pharmacologically active compound. This compound is a deuterated isotopologue of Lubiprostone. Due to the kinetic isotope effect, its metabolism and pharmacokinetics may differ slightly, but its fundamental mechanism of action at the molecular target is identical. Deuterated compounds like this compound are typically synthesized for use as internal standards in bioanalytical assays, such as mass spectrometry, to accurately quantify the non-deuterated drug in biological samples. This guide will detail the actions of Lubiprostone.

Executive Summary

Lubiprostone is a locally acting prostone, a bicyclic fatty acid derived from prostaglandin E1, approved for the treatment of chronic idiopathic constipation (CIC), opioid-induced constipation (OIC), and irritable bowel syndrome with constipation (IBS-C) in women.[1][2][3] Its therapeutic effect is achieved through the specific activation of type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[1][2] This activation initiates a cascade of ion and fluid movement into the intestinal lumen, leading to softened stool and increased motility without significantly altering serum electrolyte concentrations.

Core Mechanism of Action: Chloride Channel Activation

Lubiprostone's primary mechanism involves the activation of ClC-2 channels, which are a normal component of the apical membrane of the human intestine. This action is independent of protein kinase A (PKA), distinguishing it from other secretagogues that may rely on cyclic AMP (cAMP) pathways.

The activation of ClC-2 channels by Lubiprostone leads to a sequence of physiological events:

-

Chloride Ion Efflux: Lubiprostone binding to the ClC-2 channel induces a conformational change, opening the channel and allowing chloride ions (Cl⁻) to flow from the enterocytes into the intestinal lumen.

-

Paracellular Sodium Efflux: The resulting increase in negative charge within the lumen creates an electrochemical gradient that drives the passive movement of sodium ions (Na⁺) from the body into the lumen through the paracellular pathway (the space between cells). This maintains isoelectric neutrality.

-

Water Secretion: The accumulation of sodium and chloride ions in the lumen increases its osmolarity. To maintain isotonic equilibrium, water follows the ions into the lumen via osmosis.

-

Increased Intestinal Motility: The influx of water increases the liquidity of the luminal contents, softening the stool. This increase in fluid volume and softened stool consistency facilitates intestinal transit and promotes spontaneous bowel movements (SBMs).

Recent studies suggest that Lubiprostone's effects might also involve other pathways, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel via prostaglandin E (EP) receptors, particularly at higher concentrations. However, the primary and most well-established mechanism is the direct activation of ClC-2 channels.

Signaling Pathway Diagram

Caption: Lubiprostone activates ClC-2 channels, leading to ion and water secretion into the intestinal lumen.

Pharmacokinetics and Metabolism

Lubiprostone exhibits minimal systemic absorption, acting locally on the apical gastrointestinal epithelium.

-

Absorption & Distribution: Plasma concentrations of the parent drug are typically below the level of quantification (e.g., <10 pg/mL). In vitro studies show it is approximately 94% bound to human plasma proteins.

-

Metabolism: Lubiprostone is rapidly and extensively metabolized, not by the hepatic cytochrome P450 system, but by ubiquitously expressed carbonyl reductases in the stomach and jejunum. The primary, measurable metabolite is M3, which constitutes less than 10% of the administered dose.

-

Excretion: The majority of the drug is excreted in the urine and feces after metabolism.

Pharmacokinetic Parameters of M3 (Metabolite)

| Parameter | Value (after a single 24 mcg Lubiprostone dose) | Reference |

| Tmax (Peak Plasma Time) | ~1.10 - 1.14 hours | |

| Cmax (Max Concentration) | ~41.5 pg/mL | |

| AUC₀₋t (Area Under Curve) | ~57.1 pg·hr/mL | |

| Half-life (t½) | ~0.9 - 1.4 hours |

Clinical Efficacy Data

Lubiprostone has demonstrated efficacy in improving bowel movement frequency and associated symptoms across multiple randomized, double-blind, placebo-controlled trials.

Table 4.1: Efficacy in Chronic Idiopathic Constipation (CIC)

| Endpoint | Lubiprostone (24 mcg BID) | Placebo | p-value | Reference |

| SBM within 24h (Study 1) | 56.7% | 36.9% | <0.05 | |

| SBM within 24h (Study 2) | 62.9% | 31.9% | <0.05 | |

| SBM within 24h (Mexico Study) | 60.0% | 41.5% | 0.009 | |

| Mean SBM Freq. at Week 1 | 5.69 | 3.46 | 0.0001 |

Table 4.2: Efficacy in IBS-C (Combined Analysis of Two Phase 3 Trials)

| Endpoint | Lubiprostone (8 mcg BID) | Placebo | p-value | Reference |

| Overall Responders | 17.9% | 10.1% | 0.001 |

Table 4.3: Efficacy in Parkinson's Disease-Associated Constipation

| Endpoint | Lubiprostone (up to 48 mcg/day) | Placebo | p-value | Reference |

| Marked Clinical Global Improvement | 64.0% (16 of 25) | 18.5% (5 of 27) | 0.001 | |

| Improvement in Stools/Day | Significant Improvement | No Significant Improvement | <0.001 |

Key Experimental Protocols

The mechanism of Lubiprostone has been elucidated through a combination of in vitro cellular assays and ex vivo tissue studies.

Patch-Clamp Electrophysiology

-

Objective: To directly measure the activation of specific ion channels by Lubiprostone.

-

Methodology:

-

Cell Culture: Human embryonic kidney (HEK)-293 cells are stably transfected with recombinant human ClC-2 channels. Alternatively, intestinal epithelial cell lines like T84, which endogenously express ClC-2, are used.

-

Cell Preparation: Cells are prepared for whole-cell patch-clamp recording. A glass micropipette forms a high-resistance seal with the cell membrane.

-

Recording: The membrane patch is ruptured to gain electrical access to the cell interior. The membrane potential is clamped at a set voltage.

-

Drug Application: Lubiprostone is applied to the cell via perfusion.

-

Data Acquisition: The resulting electrical current (ion flow) across the cell membrane is measured. An increase in chloride current following Lubiprostone application indicates channel activation. The EC₅₀ for ClC-2 channel activation in transfected HEK-293 cells was found to be 17 nM.

-

Ussing Chamber Assay for Intestinal Tissue Secretion

-

Objective: To measure electrogenic ion transport across an intact intestinal mucosal sheet, quantifying the net effect of Lubiprostone on secretion.

-

Methodology:

-

Tissue Preparation: A section of animal (e.g., guinea pig) small intestine or colon is excised, and the muscle layers are stripped away, leaving the mucosal-submucosal layers.

-

Chamber Mounting: The tissue sheet is mounted between two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood) sides. Each side is bathed in an identical, oxygenated physiological saline solution.

-

Electrophysiological Measurement: Ag/AgCl electrodes are used to measure the transepithelial potential difference. A separate pair of electrodes is used to pass a current to clamp the voltage at 0 mV. This required current is the short-circuit current (Isc), which represents the net sum of active ion transport.

-

Drug Addition: Lubiprostone is added to the serosal or mucosal side of the chamber.

-

Analysis: An increase in Isc following the addition of Lubiprostone indicates a net secretion of ions (primarily Cl⁻) into the mucosal side. Studies show Lubiprostone stimulates Isc in T84 cell monolayers with an EC₅₀ of 18 nM.

-

Experimental Workflow Diagram

Caption: A multi-level experimental approach to characterizing the action of Lubiprostone.

References

An In-depth Technical Guide on the Proposed Synthesis and Purification of Lubiprostone-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation (IBS-C)[1][2]. It is a bicyclic fatty acid derived from prostaglandin E1[1]. Lubiprostone activates ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an efflux of chloride ions into the intestinal lumen. This is followed by a passive efflux of sodium and water, which softens the stool, increases intestinal transit, and promotes spontaneous bowel movements[1][3].

Deuterated analogs of active pharmaceutical ingredients, such as Lubiprostone-d7, are critical tools in drug development. They are primarily used as internal standards in pharmacokinetic and metabolic studies due to their mass difference, which allows for precise quantification by mass spectrometry. This guide provides a comprehensive overview of a proposed synthesis and purification strategy for this compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound is adapted from established routes for Lubiprostone, such as the Corey lactone-based approach. The key modification is the introduction of the deuterated omega (ω) side chain. The seven deuterium atoms are located on the terminal pentyl group of the difluoro-oxo-octyl side chain.

Synthesis of Key Intermediates

2.1.1 Synthesis of Deuterated ω-Side Chain Precursor: Dimethyl (2-oxo-1,1-difluoroheptyl-d7)phosphonate (V)

The introduction of the deuterated alkyl chain is proposed to occur via the synthesis of a deuterated phosphonate, which can then be used in a Horner-Wadsworth-Emmons reaction.

-

Preparation of Pentyl-d7 Bromide (II): A commercially available deuterated starting material such as pentanoic acid-d9 can be reduced to pentanol-d9 using a reducing agent like lithium aluminum deuteride (LiAlD4). Subsequent bromination would yield pentyl-d7 bromide (II). Alternatively, commercially available deuterated pentyl bromide could be sourced.

-

Formation of Ethyl 2,2-difluoro-3-hydroxyoctanoate-d7 (III): The deuterated pentyl bromide (II) can be converted to a Grignard reagent and reacted with ethyl 2,2-difluoro-3-oxobutanoate to introduce the difluoro moiety and form the corresponding tertiary alcohol.

-

Oxidation to Ethyl 2,2-difluoro-3-oxooctanoate-d7 (IV): The tertiary alcohol (III) is then oxidized to the ketone (IV) using a suitable oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Conversion to Dimethyl (2-oxo-1,1-difluoroheptyl-d7)phosphonate (V): The keto-ester (IV) can be converted to the desired phosphonate (V) through a multi-step process involving hydrolysis of the ester, conversion to an acid chloride, and subsequent reaction with diazomethane followed by reaction with dimethyl phosphite under Arbuzov reaction conditions.

2.1.2 Preparation of the α-Side Chain: (4-Carboxybutyl)triphenylphosphonium bromide (VIII)

This key reagent for the Wittig reaction to introduce the alpha (α) side chain is prepared from non-deuterated precursors. The synthesis involves the reaction of 5-bromovaleric acid with triphenylphosphine in a suitable solvent like acetonitrile, refluxing to form the phosphonium salt.

Assembly of this compound

-

Corey Lactone Manipulation (VI): The synthesis starts with a protected Corey lactone derivative, which is a common starting material in prostaglandin synthesis. The hydroxyl group is protected, for instance, as a tetrahydropyranyl (THP) ether.

-

Horner-Wadsworth-Emmons Reaction: The protected Corey lactone aldehyde (VI) is reacted with the deuterated phosphonate (V) in the presence of a strong base (e.g., sodium hydride) to form the enone intermediate (VII), attaching the deuterated ω-side chain.

-

Reduction and Deprotection: The ketone on the cyclopentane ring is stereoselectively reduced, and subsequent deprotection steps are carried out to reveal the hydroxyl groups.

-

Wittig Reaction: The resulting lactol is then subjected to a Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide (VIII) to introduce the α-side chain, yielding the protected this compound analog.

-

Final Deprotection: Removal of any remaining protecting groups affords the final product, this compound.

Proposed Purification of this compound

The purification of this compound is critical to ensure its suitability as an internal standard. A multi-step purification strategy is proposed.

Amine Salt Formation and Crystallization

A highly effective method for purifying Lubiprostone involves the formation of an amine salt. This allows for the separation of impurities that do not form stable salts.

-

Salt Formation: The crude this compound is dissolved in an appropriate solvent (e.g., ethyl acetate), and a stoichiometric amount of a suitable amine, such as t-butylamine, is added to precipitate the this compound amine salt.

-

Crystallization: The precipitated salt is then recrystallized from a suitable solvent system to enhance its purity.

Liberation of Free Acid

The purified amine salt is then converted back to the free acid form.

-

Acidification: The amine salt is dissolved in a biphasic system of water and an organic solvent (e.g., ethyl acetate). The aqueous layer is acidified with a weak acid, such as citric acid, to a pH of approximately 4-5.

-

Extraction: The this compound free acid is extracted into the organic layer, which is then washed with brine and dried over anhydrous sodium sulfate.

Chromatographic Purification

For achieving high purity (>99.5%), a final chromatographic step is recommended.

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful technique for the final polishing of the compound. A C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic acid is a common choice for prostaglandin purification.

-

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that can offer rapid and efficient purification.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis and purification of this compound.

Table 1: Proposed Synthesis of this compound - Reaction Yields

| Step | Reaction | Starting Material | Product | Proposed Yield (%) |

| 1 | Horner-Wadsworth-Emmons | Protected Corey Lactone Aldehyde (VI) & Deuterated Phosphonate (V) | Enone Intermediate (VII) | 75 |

| 2 | Reduction & Deprotection | Enone Intermediate (VII) | Lactol Intermediate | 85 |

| 3 | Wittig Reaction | Lactol Intermediate & Phosphonium Salt (VIII) | Protected this compound | 60 |

| 4 | Final Deprotection | Protected this compound | Crude this compound | 90 |

Table 2: Proposed Purification of this compound - Purity and Recovery

| Purification Step | Starting Purity (HPLC, %) | Final Purity (HPLC, %) | Recovery (%) |

| Amine Salt Crystallization | ~85 | ~97 | 80 |

| Preparative HPLC | 97 | >99.5 | 70 |

Table 3: Analytical Characterization of this compound

| Analytical Method | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₀H₂₅D₇F₂O₅ |

| Molecular Weight | 397.51 g/mol |

| Purity (HPLC) | ≥ 99.5% |

| Isotopic Purity | ≥ 98% Deuterium incorporation |

| ¹H NMR | Conforms to structure, showing depletion of signals corresponding to the deuterated positions. |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 396.5 |

Experimental Protocols (Proposed)

General Procedure for Horner-Wadsworth-Emmons Reaction

To a solution of dimethyl (2-oxo-1,1-difluoroheptyl-d7)phosphonate (V) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere is added sodium hydride (1.1 eq). The mixture is stirred for 30 minutes. A solution of the protected Corey lactone aldehyde (VI) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

General Procedure for Wittig Reaction

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (VIII) in anhydrous THF at 0 °C is added a strong base such as potassium tert-butoxide (2.2 eq). The resulting red ylide solution is stirred for 1 hour at room temperature. A solution of the lactol intermediate in THF is then added, and the reaction mixture is stirred for 12 hours. The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

General Procedure for HPLC Purification

The crude this compound is dissolved in a minimal amount of the mobile phase and injected onto a preparative C18 HPLC column. A gradient elution is performed using Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Visualizations

Mechanism of Action of Lubiprostone

Caption: Mechanism of action of Lubiprostone.

Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Purification Workflow for this compound

References

Lubiprostone-d7: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Lubiprostone-d7, a deuterated analog of Lubiprostone. Given the limited direct stability data for the deuterated form, this guide also incorporates and extrapolates from the available stability information for the parent compound, Lubiprostone, to provide a thorough understanding for research and drug development applications.

Introduction to this compound

Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1] It functions by increasing intestinal fluid secretion, which facilitates the passage of stool.[1] this compound is a stable isotope-labeled version of Lubiprostone, primarily used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification. Understanding its stability and appropriate storage is critical for maintaining its integrity and ensuring the reliability of experimental results.

Recommended Storage Conditions

While detailed stability studies for this compound are not extensively published, general recommendations from suppliers and data for Lubiprostone provide guidance on appropriate storage.

| Parameter | Recommended Condition | Source |

| Temperature | Store in a freezer (-20°C) or under refrigeration (2-8°C) for long-term storage.[2] | Chemical Suppliers |

| Room temperature (20°C to 25°C or 68°F to 77°F) is suitable for short-term handling and for the formulated drug product.[1] | Drug Information Portals | |

| Light | Protect from light. | General good practice for pharmaceuticals |

| Moisture | Store in a tightly closed container in a dry place. Lubiprostone is known to be unstable in the presence of water. | Patent Literature |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) where possible, as Lubiprostone is susceptible to oxidation. | Inferred from stability data |

Stability Profile of Lubiprostone

The stability of Lubiprostone, and by extension this compound, is influenced by several factors, including temperature, pH, oxidizing agents, and the presence of certain excipients.

Inherent Stability and Degradation Pathways

Lubiprostone is a bicyclic fatty acid and a derivative of prostaglandin E1. Its chemical structure makes it susceptible to degradation, particularly through hydrolysis and oxidation. A patent application indicates that Lubiprostone is unstable in the presence of water and at elevated temperatures.

The primary in vivo degradation pathway for Lubiprostone is metabolism. It is rapidly and extensively metabolized by carbonyl reductase in the stomach and jejunum to its major active metabolite, M3 (15-hydroxy lubiprostone). This process is not mediated by the hepatic cytochrome P450 system.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While detailed public data from forced degradation studies on Lubiprostone is limited, one study reported that the Lubiprostone active pharmaceutical ingredient (API) was stable under acidic, photolytic, and oxidative conditions.[3] However, the study did not provide quantitative data for degradation under basic and thermal stress. Another patent suggests that under high temperature and light, the content of an impurity (Formula III compound) increases, and other degradation products are formed.

The following table summarizes the expected stability of Lubiprostone under various stress conditions, based on available information.

| Stress Condition | Expected Stability of Lubiprostone | Potential Degradation Products |

| Acidic (e.g., 0.1N HCl) | Relatively stable | Minor degradation |

| Basic (e.g., 0.1N NaOH) | Susceptible to degradation | Hydrolysis products |

| Oxidative (e.g., 3% H₂O₂) | Relatively stable | Oxidized derivatives |

| Thermal (e.g., 60°C) | Susceptible to degradation | Isomers, other thermal degradants |

| Photolytic (e.g., UV/Vis light) | Susceptible to degradation | Photodegradation products |

Excipient Compatibility

The choice of excipients can significantly impact the stability of Lubiprostone. A patent application provides data on the stability of Lubiprostone when mixed with various excipients and stored at 55°C for 10 days.

| Excipient | Assay (% of initial Lubiprostone remaining) | Total Impurities (%) |

| Control (Lubiprostone alone) | 42.3 | 59.0 |

| Polyvinylpyrrolidone (PVP) | 95.7 | 22.6 |

| PVP-VA (Vinylpyrrolidone-vinyl acetate copolymer) | 70.3 | 68.3 |

| Eudragit E100 | 85.6 | 9.9 |

| PEG-6000 | 83.4 | 9.9 |

| Talc | 40.2 | 34.9 |

| Dibutyl Sebacate (DBS) | 78.9 | 61.0 |

| Aerosil® R972 | 41.5 | 61.0 |

Data extracted from patent application US 2020/0390708 A1. The data suggests that excipients like PVP and Eudragit E100 can improve the stability of Lubiprostone under thermal stress.

Another study highlighted that solubilizing Lubiprostone in medium-chain triglycerides (MCT) significantly enhances its stability compared to the powdered form.

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. Several HPLC methods have been developed for Lubiprostone that can be adapted for its deuterated analog.

Method 1: Reversed-Phase HPLC

-

Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol and 0.02M Phosphate Buffer (pH 3.8) in a ratio of 70:30 (v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 245 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Method 2: Normal-Phase HPLC

-

Column: Normal phase chromatographic column

-

Mobile Phase: A mixture of n-hexane, ethanol, and glacial acetic acid (e.g., 480:50:2 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 294 nm

-

Column Temperature: 35°C

Forced Degradation Protocol (General)

A general protocol for conducting forced degradation studies on this compound, based on ICH guidelines, would involve the following steps:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1N HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1N NaOH at room temperature for a specified period.

-

Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance and a solution to dry heat at a high temperature (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the solid drug substance and a solution to UV and visible light in a photostability chamber.

-

-

Neutralization: Neutralize the acidic and basic solutions after the stress period.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations

Logical Workflow for Stability Testing of this compound

Caption: A logical workflow for the comprehensive stability testing of this compound.

Potential Degradation Pathways of Lubiprostone

Caption: Potential degradation pathways for Lubiprostone.

Conclusion

References

The Pharmacokinetics and Metabolism of Lubiprostone-d7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Lubiprostone-d7. As a deuterated analog of Lubiprostone, this compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the precision of quantification in biological samples.[1] While specific in-vivo pharmacokinetic data for this compound is not extensively published due to its primary application, this guide will draw upon the well-established pharmacokinetic and metabolic profile of Lubiprostone as a direct surrogate. The deuterium labeling is not expected to alter the metabolic pathways but may influence the rate of metabolic reactions.

Introduction to Lubiprostone

Lubiprostone is a locally acting chloride channel activator, specifically targeting ClC-2 channels on the apical membrane of the gastrointestinal epithelium.[2][3][4][5] This activation stimulates chloride-rich fluid secretion into the intestinal lumen, which in turn softens stool, increases intestinal motility, and facilitates the passage of stool. It is indicated for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation (IBS-C).

Pharmacokinetics

The systemic availability of Lubiprostone following oral administration is very low, with plasma concentrations often below the limit of quantitation (10 pg/mL). Consequently, standard pharmacokinetic parameters for the parent drug are not reliably calculated. Instead, its major and only measurable active metabolite, M3, is used to characterize the pharmacokinetic profile.

Absorption

Following oral administration, Lubiprostone acts locally in the gastrointestinal tract. Peak plasma concentrations of the M3 metabolite are observed at approximately 1.1 hours. The administration of Lubiprostone with a high-fat meal has been shown to decrease the Cmax of the parent drug by 55%, while the AUC remains unchanged.

Distribution

In vitro studies have demonstrated that Lubiprostone is approximately 94% bound to human plasma proteins.

Metabolism

Lubiprostone undergoes rapid and extensive metabolism. The metabolic pathways are not mediated by the hepatic cytochrome P450 system but rather by ubiquitously expressed carbonyl reductases in the stomach and jejunum. The primary metabolic routes include 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation. The principal metabolite, M3, is formed by the reduction of the carbonyl group at the 15-position. M3 constitutes less than 10% of the administered radiolabeled dose.

Excretion

A mass balance study with a radiolabeled oral dose of Lubiprostone indicated that approximately 60-63% of the administered dose is excreted in the urine, and about 30-32% is excreted in the feces. The mean elimination half-life of total radioactivity in plasma is approximately 3 hours. The elimination half-life of the M3 metabolite is estimated to be between 0.9 and 1.4 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the M3 metabolite of Lubiprostone.

| Parameter | Value | Species | Dose | Reference |

| Tmax (hours) | ~1.1 | Human | 24 mcg | |

| Cmax (pg/mL) | 41.5 | Human | 24 mcg | |

| AUC0–t (pg·hr/mL) | 57.1 | Human | 24 mcg | |

| Protein Binding (%) | ~94 | Human | In vitro | |

| Elimination Half-life (M3) (hours) | 0.9 - 1.4 | Human | Not Specified |

Experimental Protocols

Bioanalytical Method for M3 (15-hydroxylubiprostone) in Human Plasma

A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of 15-hydroxylubiprostone in human plasma.

-

Sample Preparation: Liquid-liquid extraction is employed for the detection and sufficient recovery of the analyte.

-

Chromatography: An extensive gradient program with a 10-minute run time using a core-shell technology analytical column is utilized for reproducible chromatography.

-

Detection: A highly sensitive mass spectrometer is used, with optimization of mass parameters and careful selection of the daughter ion being crucial for low-level detection in the matrix.

In Vitro Metabolism Studies

-

Microsomal Carbonyl Reductase Involvement: In vitro studies have indicated the potential involvement of microsomal carbonyl reductase in the extensive biotransformation of Lubiprostone to its M3 metabolite.

-

Cytochrome P450 Inhibition and Induction: In vitro studies using human liver microsomes and primary cultures of human hepatocytes have demonstrated that Lubiprostone does not inhibit cytochrome P450 isoforms 3A4, 2D6, 1A2, 2A6, 2B6, 2C9, 2C19, or 2E1, and shows no induction of cytochrome P450 isoforms 1A2.

Visualizations

Metabolic Pathway of Lubiprostone

Caption: Metabolic pathways of Lubiprostone.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for pharmacokinetic analysis of Lubiprostone's M3 metabolite.

References

- 1. veeprho.com [veeprho.com]

- 2. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Amitiza (Lubiprostone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

In Vitro and In Vivo Studies of Lubiprostone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in vitro and in vivo studies involving Lubiprostone-d7. Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Due to its rapid and extensive metabolism and consequently low systemic bioavailability, direct quantification of Lubiprostone in biological matrices is challenging. Therefore, pharmacokinetic and bioequivalence studies often rely on the quantification of its principal and active metabolite, 15-Hydroxy Lubiprostone (also known as M3).

This compound, a deuterated analog of Lubiprostone, serves as a critical internal standard in the bioanalytical methods developed for the precise and accurate quantification of 15-Hydroxy Lubiprostone. This guide will detail the experimental protocols and quantitative data from these studies, providing a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

In Vivo Studies: Bioanalytical Method for 15-Hydroxy Lubiprostone in Human Plasma

The primary application of this compound in in vivo research is as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of the M3 metabolite in human plasma. A highly sensitive and selective method has been developed and validated for this purpose.[1][2][3]

Experimental Protocol: Quantification of 15-Hydroxy Lubiprostone in Human Plasma

This protocol is based on a validated LC-MS/MS method.

1. Sample Preparation:

-

Objective: To extract 15-Hydroxy Lubiprostone and the internal standard (this compound) from human plasma.

-

Procedure: A liquid-liquid extraction (LLE) method is employed.

-

To a 300 µL aliquot of human plasma, add the internal standard solution (this compound).

-

Add an extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).

-

Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte and internal standard to the organic layer.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of ammonium acetate and methanol.

-

Flow Rate: 0.3 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 15-Hydroxy Lubiprostone and the internal standard, this compound. This ensures high selectivity and sensitivity.

-

Data Presentation: Bioanalytical Method Validation Parameters

The following tables summarize the quantitative data from the validation of the LC-MS/MS method for 15-Hydroxy Lubiprostone in human plasma, demonstrating its reliability and robustness.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linearity Range | 5.00 - 1000 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 5.00 pg/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| LLOQ | 5.00 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |

| Low | 10.0 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |

| Medium | 100 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |

| High | 800 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%CV) |

| 15-Hydroxy Lubiprostone | Low | > 85 | < 15 |

| Medium | > 85 | < 15 | |

| High | > 85 | < 15 | |

| This compound (IS) | - | > 85 | < 15 |

Table 4: Stability

| Stability Condition | Duration | Result |

| Bench-top (Room Temperature) | 4 hours | Stable |

| Freeze-thaw Cycles | 3 cycles | Stable |

| Long-term Storage (-80°C) | 30 days | Stable |

Visualization of Experimental Workflow

In Vitro Studies: Metabolism of Lubiprostone

In vitro studies have been crucial in elucidating the metabolic pathways of Lubiprostone. These studies have demonstrated that Lubiprostone is rapidly and extensively metabolized, not by the hepatic cytochrome P450 (CYP450) enzyme system, but primarily through reduction by carbonyl reductases, which are ubiquitously expressed.

Experimental Protocol: In Vitro Metabolism of Lubiprostone in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of Lubiprostone in a common in vitro system.

1. Incubation Mixture Preparation:

-

Components:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (to support reductase activity)

-

Phosphate buffer (to maintain physiological pH)

-

Lubiprostone solution (at various concentrations)

-

-

Procedure:

-

Pre-incubate the HLMs, buffer, and NADPH regenerating system at 37°C.

-

Initiate the metabolic reaction by adding the Lubiprostone solution.

-

2. Incubation and Sampling:

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

-

Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile). This will precipitate the microsomal proteins.

3. Sample Processing and Analysis:

-

Protein Removal: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Supernatant Analysis: Transfer the supernatant, containing the remaining Lubiprostone and any formed metabolites, for analysis by a validated LC-MS/MS method. The method would be similar to the one described for the in vivo samples, with appropriate modifications for the different matrix.

Visualization of In Vitro Metabolism Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers | Semantic Scholar [semanticscholar.org]

A Technical Guide to Lubiprostone-d7 as a Research Tool for Ion Channel Studies

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Lubiprostone and its deuterated analog, Lubiprostone-d7, in the context of ion channel research. While Lubiprostone is the active pharmacological agent that modulates ion channels, this compound serves as an indispensable analytical tool for the precise quantification of the parent compound in experimental and clinical settings. Understanding the distinct roles of both molecules is crucial for robust study design and accurate data interpretation.

Lubiprostone's Mechanism of Action: A Complex Interaction with Multiple Ion Channels

Lubiprostone, a prostaglandin E1 derivative, was initially understood to be a selective activator of the type-2 chloride channel (ClC-2) on the apical membrane of intestinal epithelial cells.[1][2][3] This activation was thought to cause a chloride ion efflux into the intestinal lumen, followed by sodium and water, thereby increasing intestinal fluid secretion and motility.[1][2]

However, recent research has revealed a more complex mechanism. Studies now suggest that Lubiprostone is not a selective ClC-2 activator but rather a general activator of cAMP-gated ion channels. Its prosecretory effect is largely dependent on the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. The mechanism is believed to involve Lubiprostone binding to the E-type prostanoid 4 (EP4) receptor, which elevates intracellular cAMP levels and subsequently activates CFTR, ClC-2, and basolateral potassium (K+) channels.

Quantitative Data on Ion Channel Contribution

The relative contributions of different ion channels to Lubiprostone's effect have been quantified using selective inhibitors in human intestinal epithelial T84 cells.

| Inhibitor | Target Channel | Inhibition of Lubiprostone-Induced Secretory Current (Isc) | Reference |

| AK-42 | ClC-2 | ~20% | |

| CFTRinh-172 | CFTR | ~60-65% (2-3 fold greater than AK-42) | |

| BaCl2 | K+ Channels | Reverses basolateral K+ conductance increase |

Signaling Pathway of Lubiprostone

The current understanding of Lubiprostone's signaling pathway highlights its action via prostanoid receptors, leading to the activation of multiple ion transporters.

The Role of this compound: A Stable Isotope-Labeled Standard

While Lubiprostone is the pharmacologically active molecule, this compound is its deuterated analog. In this compound, seven hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.

The primary role of this compound in research is not to study ion channel function directly, but to serve as an internal standard for quantitative analysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Why Use a Deuterated Standard?

-

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. While this property is exploited to create drugs with improved pharmacokinetic profiles, its main advantage for an internal standard is stability.

-

Co-elution and Ionization: this compound is chemically almost identical to Lubiprostone, meaning it behaves similarly during sample extraction and chromatographic separation. It co-elutes with the parent drug. However, due to its higher mass (an extra 7 neutrons), it is easily distinguished by a mass spectrometer.

-

Accurate Quantification: By adding a known amount of this compound to a sample, it can be used to correct for sample loss during preparation and for variations in instrument response. The ratio of the signal from Lubiprostone to the signal from this compound allows for highly accurate and precise quantification of the parent drug in complex biological matrices like plasma or tissue homogenates.

Properties of Lubiprostone and this compound

| Property | Lubiprostone | This compound |

| Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₀H₂₅D₇F₂O₅ |

| Molecular Weight | ~390.46 g/mol | ~397.51 g/mol |

| CAS Number | 136790-76-6 | 1217675-13-2 |

| Primary Use | Pharmacological agent (Ion channel activator) | Analytical internal standard for quantification |

Experimental Protocols

Protocol 1: Measuring Lubiprostone-Induced Ion Transport via Ussing Chamber Electrophysiology

This protocol details how to measure chloride secretion in response to Lubiprostone in an intestinal epithelial cell monolayer, a standard method for assessing ion channel activity.

Objective: To measure the short-circuit current (Isc), an indicator of net ion transport, across a T84 cell monolayer.

Materials:

-

T84 human intestinal epithelial cells

-

Permeable supports (e.g., Transwell®)

-

Ussing chamber system with voltage-clamp amplifier

-

Ringer's solution (Basolateral): 120 mM NaCl, 5.5 mM K-gluconate, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose, pH 7.4

-

Low Cl- Ringer's solution (Apical): 60 mM NaCl, 60 mM Sodium Gluconate, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose, pH 7.4

-

Lubiprostone stock solution (in DMSO)

-

Channel inhibitors: CFTRinh-172, AK-42 (in DMSO)

Workflow:

Methodology:

-

Cell Culture: Grow T84 cells on permeable supports for 10-14 days to allow for differentiation and formation of a high-resistance monolayer.

-

Chamber Setup: Mount the support between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Add the appropriate Ringer's solutions to each side and allow the system to equilibrate at 37°C while bubbling with 95% O₂/5% CO₂.

-

Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the Isc.

-

Drug Addition: Once a stable baseline is achieved, add Lubiprostone (e.g., 1 µM final concentration) to the apical bath.

-

Inhibition: After the Lubiprostone-induced Isc has plateaued, add the selective inhibitors sequentially (e.g., 10 µM AK-42 followed by 10 µM CFTRinh-172) to the apical side to determine the contribution of each channel to the current.

Protocol 2: Quantification of Lubiprostone in Biological Samples Using LC-MS/MS

This protocol outlines the use of this compound as an internal standard to quantify Lubiprostone in a plasma sample.

Objective: To determine the concentration of Lubiprostone in human plasma following administration.

Materials:

-

Human plasma samples

-

This compound (internal standard) stock solution

-

Lubiprostone calibration standards

-

Liquid-liquid extraction solvent (e.g., ethyl acetate)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 HPLC column

Workflow:

References

Unveiling Cellular Dynamics: An In-depth Technical Guide to Stable Isotope-Labeled Compounds in Research

A comprehensive resource for researchers, scientists, and drug development professionals on the principles, applications, and methodologies of stable isotope labeling.

Stable isotope labeling has emerged as a powerful and indispensable tool in modern biological and biomedical research. By replacing atoms in a molecule with their non-radioactive, heavier isotopic counterparts (e.g., replacing ¹²C with ¹³C), researchers can trace, identify, and quantify molecules with high precision and accuracy. This technique has revolutionized our understanding of complex biological processes, from metabolic pathways to protein dynamics, and plays a crucial role in drug discovery and development. This guide provides a detailed overview of the core applications, experimental protocols, and data interpretation strategies for stable isotope-labeled compounds.

Core Applications in Research and Drug Development

The versatility of stable isotope labeling allows for its application across a wide spectrum of scientific disciplines.

Metabolic Research and Flux Analysis

Stable isotope tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids, are instrumental in elucidating metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis (MFA).[1] By tracking the incorporation of isotopes into downstream metabolites, researchers can map out active metabolic routes and identify bottlenecks or alterations in metabolism associated with disease states, such as cancer.[2][3] This information is critical for understanding disease pathogenesis and identifying potential therapeutic targets.

Proteomics and Protein Dynamics

In proteomics, stable isotope labeling enables the accurate relative and absolute quantification of proteins in complex mixtures.[4] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling have become cornerstones of quantitative proteomics.[5] These methods allow for the comparison of protein expression levels between different conditions, such as drug-treated versus untreated cells, providing insights into cellular responses to stimuli and the mechanisms of drug action. Beyond simple quantification, pulsed SILAC (pSILAC) can be used to monitor protein synthesis and turnover rates.

Drug Metabolism and Pharmacokinetics (DMPK)

Stable isotope-labeled compounds are extensively used in the pharmaceutical industry to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By administering a labeled version of a drug, its metabolic fate can be traced, and its metabolites can be identified and quantified. This is crucial for assessing the safety and efficacy of new therapeutic agents.

Environmental Science and Ecotoxicology

In environmental research, stable isotope labeling helps in tracing the fate of pollutants and nutrients in ecosystems. This allows scientists to understand the biogeochemical cycles of elements and the impact of anthropogenic substances on the environment.

Clinical Diagnostics

Stable isotope-labeled compounds are also finding increasing use in clinical diagnostics. For instance, breath tests using ¹³C-labeled substrates can be used to diagnose metabolic disorders and gastrointestinal diseases in a non-invasive manner.

Key Experimental Methodologies

The successful application of stable isotope labeling relies on robust and well-designed experimental protocols. Below are detailed methodologies for three widely used techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy that involves growing cells in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids (typically arginine and lysine).

Experimental Protocol:

-

Cell Culture and Labeling:

-

Two populations of cells are cultured. One population is grown in standard "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and lysine (e.g., ¹³C₆-¹⁵N₂-Lys).

-

Cells are passaged for at least five to six doublings to ensure complete incorporation of the heavy amino acids into the proteome.

-

-

Experimental Treatment:

-

The "heavy" and "light" cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

-

-

Cell Lysis and Protein Extraction:

-

Cells are harvested, washed, and lysed using a suitable buffer containing protease and phosphatase inhibitors.

-

-

Sample Pooling and Protein Digestion:

-

Protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein are mixed.

-

The combined protein sample is then digested into peptides, typically using trypsin.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic labels.

-

The ratio of the signal intensities of the heavy and light peptides is used to determine the relative abundance of the corresponding protein.

-

Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling method that uses isobaric tags to label the primary amines of peptides. This allows for the multiplexed quantification of proteins from multiple samples simultaneously.

Experimental Protocol:

-

Protein Extraction and Digestion:

-

Proteins are extracted from each sample, quantified, and digested into peptides using an enzyme like trypsin.

-

-

TMT Labeling:

-

Each peptide sample is labeled with a different TMT reagent. The TMT reagents are isobaric, meaning they have the same total mass, but the distribution of heavy isotopes in the reporter and balancer regions differs. .

-

-

Sample Pooling:

-

The labeled peptide samples are combined into a single mixture.

-

-

Fractionation (Optional):

-

To reduce sample complexity, the pooled peptide mixture can be fractionated using techniques like high-pH reversed-phase chromatography.

-

-

LC-MS/MS Analysis:

-

The peptide mixture (or fractions) is analyzed by LC-MS/MS. During MS2 fragmentation, the reporter ions are cleaved from the peptides, and their unique masses allow for the quantification of the corresponding peptide from each original sample.

-

-

Data Analysis:

-

The intensities of the reporter ions are used to determine the relative abundance of each peptide (and thus protein) across all the labeled samples.

-

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the flow of ¹³C from a labeled substrate through the metabolic network.

Experimental Protocol:

-

Experimental Design:

-

A metabolic network model of the biological system under study is constructed.

-

An appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) is selected based on the pathways of interest.

-

-

Cell Culture and Labeling:

-

Cells are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction:

-

Metabolism is rapidly quenched, and intracellular metabolites are extracted.

-

-

Isotopic Labeling Measurement:

-

The mass isotopomer distributions of key metabolites (often protein-bound amino acids or intracellular intermediates) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS.

-

-

Flux Estimation and Modeling:

-

The measured isotopomer distributions, along with other measured rates (e.g., substrate uptake, product secretion), are used to constrain the metabolic network model.

-

Computational software is used to estimate the intracellular metabolic fluxes that best fit the experimental data.

-

Quantitative Data Presentation

The ability to generate precise quantitative data is a key strength of stable isotope labeling techniques. The following tables provide examples of how such data can be structured for clear comparison.

| Protein | Treatment/Control Ratio (SILAC) | p-value | Biological Function |

| EGFR | 0.52 | <0.01 | Receptor Tyrosine Kinase |

| SHC1 | 0.65 | <0.01 | Adaptor Protein |

| GRB2 | 0.71 | <0.05 | Adaptor Protein |

| GAB1 | 0.58 | <0.01 | Adaptor Protein |

| PLCG1 | 0.68 | <0.01 | Signal Transduction |

| MAPK1 (ERK2) | 0.75 | <0.05 | Kinase, Cell Proliferation |

| MAPK3 (ERK1) | 0.78 | <0.05 | Kinase, Cell Proliferation |

| Table 1: Example of SILAC data showing the downregulation of key proteins in the EGFR signaling pathway in response to drug treatment. |

| Metabolic Reaction | Flux Rate (Control) | Flux Rate (Cancer) | Fold Change | Pathway |

| Glucose Uptake | 100 | 250 | 2.5 | Glycolysis |

| Lactate Secretion | 85 | 220 | 2.6 | Fermentation |

| Pentose Phosphate Pathway | 15 | 45 | 3.0 | Nucleotide Synthesis |

| TCA Cycle (from Glucose) | 5 | 2 | -2.5 | Energy Metabolism |

| Glutamine Uptake | 20 | 80 | 4.0 | Anaplerosis |

| Reductive Carboxylation | 1 | 15 | 15.0 | Lipid Synthesis |

| Table 2: Example of ¹³C-Metabolic Flux Analysis data comparing metabolic fluxes in normal versus cancer cells (flux rates are relative to glucose uptake in the control). |

Visualizing Biological Processes with Graphviz

Diagrams are essential for illustrating the complex relationships in biological systems. The following are examples of experimental workflows and signaling pathways visualized using the DOT language in Graphviz.

Caption: Workflow for a typical SILAC experiment.

Caption: Workflow for a multiplexed TMT experiment.

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Caption: Simplified EGFR signaling pathway elucidated by SILAC.

Caption: Key components of the insulin signaling pathway.

Conclusion

Stable isotope-labeled compounds have become an indispensable technology in the life sciences, providing unparalleled insights into the dynamic nature of biological systems. From elucidating complex metabolic networks and quantifying proteome-wide changes to facilitating the development of new drugs, the applications of stable isotopes are vast and continue to expand. The methodologies outlined in this guide provide a foundation for researchers to harness the power of stable isotope labeling to advance their scientific discoveries. As analytical technologies continue to improve in sensitivity and resolution, the role of stable isotope-labeled compounds in research and development is set to become even more prominent.

References

An In-depth Technical Guide to Lubiprostone-d7 for the Study of Chloride Channel Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Lubiprostone-d7, a deuterated analog of the chloride channel activator Lubiprostone, for studying chloride channel activation. It details the mechanism of action, provides established experimental protocols, and presents quantitative data for Lubiprostone, offering a framework for the investigation of its deuterated form. This document is intended to serve as a core resource for researchers in pharmacology and drug development, offering detailed methodologies and a theoretical framework for the application of this compound in in-vitro and ex-vivo studies.

Introduction to Lubiprostone and the Rationale for Deuteration

Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1.[1] It is a locally acting chloride channel activator that increases intestinal fluid secretion, thereby facilitating the passage of stool.[2][3] Lubiprostone is approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[4] The mechanism of action involves the activation of chloride channels on the apical membrane of gastrointestinal epithelial cells.[2]

The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism. This "kinetic isotope effect" can result in increased drug exposure, a longer half-life, and potentially a more favorable side-effect profile. This compound is a stable-isotope labeled version of Lubiprostone and serves as a valuable tool for in-vitro and preclinical studies to investigate these potential metabolic advantages and to act as an internal standard in analytical methods.

Mechanism of Chloride Channel Activation by Lubiprostone

Lubiprostone's primary mechanism of action involves the activation of type-2 chloride channels (ClC-2), which are constitutively expressed on the apical membrane of intestinal epithelial cells. However, recent studies have revealed a more complex signaling pathway, also implicating the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

The current understanding suggests that Lubiprostone acts as an agonist at the prostaglandin EP4 receptor, a G-protein coupled receptor. Activation of the EP4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates and activates both ClC-2 and CFTR channels. This dual activation leads to a significant efflux of chloride ions into the intestinal lumen. The resulting electrochemical gradient drives the paracellular movement of sodium ions and water, increasing intestinal fluid secretion.

Signaling Pathway of Lubiprostone-induced Chloride Channel Activation

Caption: Signaling pathway of this compound leading to chloride channel activation.

Quantitative Data for Lubiprostone

While specific quantitative data for this compound is not yet widely published, the data for Lubiprostone provides a crucial baseline for experimental design. The primary impact of deuteration is expected on pharmacokinetic parameters (e.g., metabolic stability, half-life) rather than a significant alteration of the pharmacodynamic properties such as receptor binding affinity or EC50 for channel activation in in-vitro systems. Therefore, the following tables summarize key quantitative data for Lubiprostone. Researchers studying this compound can use these values as a starting point for concentration-response experiments.

Table 1: In-Vitro Efficacy of Lubiprostone

| Parameter | Value | Tissue/Cell Line | Assay | Reference |

| EC50 (Serosal) | 227.2 nM | Guinea Pig Ileum | Ussing Chamber (Isc) | |

| EC50 (Mucosal) | 42.5 nM | Guinea Pig Ileum | Ussing Chamber (Isc) |

Table 2: Effect of Lubiprostone on Ion Transport in T84 Cells

| Treatment | Effect on Short-Circuit Current (Isc) | Key Findings | Reference |

| Lubiprostone | Comparable and maximal increases to forskolin | Effects are suppressed by prior treatment with forskolin, suggesting a shared cAMP-mediated pathway. | |

| Lubiprostone | Greatly attenuated by H89 (PKA inhibitor) and CFTRinh-172 | Indicates involvement of PKA and CFTR in the secretory response. | |

| Lubiprostone | Not significantly affected by CdCl2 (ClC-2 inhibitor) | Suggests a minor role of ClC-2 in this cell line under these conditions. |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on chloride channel activation. These protocols are based on established methods for Lubiprostone and can be adapted for its deuterated analog.

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is the gold-standard method for studying ion transport across epithelial tissues.

Objective: To measure the effect of this compound on electrogenic chloride secretion (measured as short-circuit current, Isc) across an intestinal epithelial tissue preparation.

Materials:

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Ag/AgCl electrodes with 3M KCl agar bridges

-

Krebs-Ringer Bicarbonate (KRB) solution (in mM: 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 0.4 KH2PO4, 1.2 CaCl2, 1.2 MgCl2, 10 D-glucose), pH 7.4 when gassed with 95% O2/5% CO2.

-

Intestinal tissue (e.g., mouse jejunum, ileum, or colon)

-

This compound stock solution (in a suitable vehicle, e.g., DMSO)

-

Vehicle control

-

Channel inhibitors (e.g., CFTRinh-172, bumetanide)

Procedure:

-

Tissue Preparation:

-

Excise a segment of the desired intestinal region and place it in ice-cold, oxygenated KRB solution.

-

Carefully strip the muscle layers to obtain a mucosal-submucosal preparation.

-

Mount the tissue between the two halves of the Ussing chamber with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

-

-

Equilibration:

-

Fill both chambers with pre-warmed (37°C) and oxygenated KRB solution.

-

Allow the tissue to equilibrate for 30-60 minutes until a stable baseline transepithelial potential difference (PD) and short-circuit current (Isc) are achieved.

-

-

Experimental Manipulation:

-

Record the baseline Isc.

-

Add this compound to the apical or basolateral chamber at increasing concentrations to generate a dose-response curve. Record the peak change in Isc at each concentration.

-

To investigate the involvement of specific channels, pre-incubate the tissue with an inhibitor (e.g., CFTRinh-172 on the apical side, bumetanide on the basolateral side) before adding this compound.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) from baseline for each concentration of this compound.

-

Plot the ΔIsc against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Ussing Chamber Experimental Workflow

Caption: Workflow for Ussing chamber experiments to study this compound.

Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in individual cells.

Objective: To characterize the effect of this compound on chloride currents in cells expressing ClC-2 or CFTR.

Materials:

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Cell line expressing the chloride channel of interest (e.g., HEK293 cells transfected with ClC-2 or T84 cells endogenously expressing CFTR)

-

Extracellular solution (in mM: 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose), pH 7.4.

-

Intracellular (pipette) solution (in mM: 140 NMDG-Cl, 2 MgCl2, 5 EGTA, 10 HEPES), pH 7.2.

-

This compound stock solution

-

Vehicle control

Procedure:

-

Cell Preparation:

-

Culture cells on glass coverslips to an appropriate confluency.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage steps to elicit chloride currents.

-

Record baseline currents.

-

Perfuse the cell with a solution containing this compound and record the changes in chloride currents.

-

-

Data Analysis:

-

Measure the amplitude of the chloride currents before and after the application of this compound.

-

Construct current-voltage (I-V) relationships to characterize the properties of the activated channels.

-

Patch-Clamp Experimental Workflow

Caption: Workflow for whole-cell patch-clamp experiments with this compound.

Fluorescence-Based Chloride Channel Activation Assay

Fluorescence-based assays offer a high-throughput method for screening compounds that modulate chloride channel activity.

Objective: To measure this compound-induced chloride efflux from cells using a halide-sensitive fluorescent indicator.

Materials:

-

Cell line expressing the chloride channel of interest

-

96- or 384-well black, clear-bottom microplates

-

Halide-sensitive fluorescent dye (e.g., MQAE)

-

Chloride-free buffer (e.g., replacing NaCl with Na-gluconate)

-

Chloride-containing buffer

-

This compound stock solution

-

Fluorescence plate reader

Procedure:

-

Cell Plating:

-

Plate cells in microplates and grow to confluency.

-

-

Dye Loading:

-

Load the cells with the halide-sensitive fluorescent dye according to the manufacturer's instructions.

-

-

Assay:

-

Wash the cells with chloride-free buffer.

-

Add this compound to the wells.

-

Stimulate chloride efflux by adding a chloride-containing buffer.

-

Measure the change in fluorescence over time using a fluorescence plate reader. The efflux of chloride will quench the fluorescence of the dye.

-

-

Data Analysis:

-

Calculate the rate of fluorescence quench as an indicator of chloride channel activity.

-

Generate dose-response curves to determine the EC50 of this compound.

-

Studying the Effects of Deuteration

To specifically investigate the impact of deuteration on Lubiprostone's properties, comparative studies between Lubiprostone and this compound are essential.

In-Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of Lubiprostone and this compound in liver microsomes.

Procedure:

-

Incubate Lubiprostone and this compound separately with liver microsomes (e.g., human or rat) in the presence of NADPH.

-

Collect samples at various time points.

-

Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

-

Calculate the in-vitro half-life (t1/2) for both compounds. A longer t1/2 for this compound would indicate increased metabolic stability.

Logical Relationship for Deuteration Study

Caption: Logical workflow for a comparative metabolic stability study.

Conclusion

This compound is a valuable pharmacological tool for the detailed investigation of chloride channel activation. By understanding the established mechanisms and experimental protocols for Lubiprostone, researchers can effectively design and execute studies with its deuterated analog. The comparative analysis of Lubiprostone and this compound will provide crucial insights into the potential benefits of deuteration on the metabolic stability and overall profile of this important therapeutic agent. This guide provides the foundational knowledge and practical methodologies to facilitate such research endeavors.

References